Cas no 22798-98-7 (Ecdysterone 2,3:20,22-diacetonide)

Ecdysterone 2,3:20,22-diacetonide is a chemically modified derivative of ecdysterone, featuring acetonide protection at the 2,3 and 20,22 hydroxyl groups. This modification enhances the compound's stability, making it more resistant to metabolic degradation and improving its suitability for research applications. The protected form allows for controlled deprotection under specific conditions, enabling selective functionalization or release of the parent ecdysterone. Its structural features make it valuable in studies involving insect molting hormones, plant growth regulators, or potential pharmacological investigations. The diacetonide derivative is particularly useful in synthetic chemistry, where precise manipulation of steroid frameworks is required.
Ecdysterone 2,3:20,22-diacetonide structure
22798-98-7 structure
Product Name:Ecdysterone 2,3:20,22-diacetonide
CAS No:22798-98-7
MF:C33H52O7
MW:560.761791229248
CID:238989
PubChem ID:11082278
Update Time:2025-11-03

Ecdysterone 2,3:20,22-diacetonide Chemical and Physical Properties

Names and Identifiers

    • Cholest-7-en-6-one,14,25-dihydroxy-2,3:20,22-bis[(1-methylethylidene)bis(oxy)]-, (2b,3b,5b,22R)-
    • Cholest-7-en-6-one,14,25-dihydroxy-2,3:20,22-bis[(1-methylethylidene)bis(oxy)]-, (2b,3b,5b,22R...
    • Ecdysterone 2,3:20,22-diacetonide
    • 2,3:20,22-diacetonide of 20-hydroxyecdysone
    • 20-hydroxy-20-methylpregn-4-en-3-one
    • 20-Hydroxy-23,24-dinor-chol-4-en-3-on
    • 20-Hydroxyecdysone 2
    • [ "20-Hydroxyecdysone 2", "3:20", "22-diacetonide" ]
    • C33H52O7
    • STL564930
    • 22798-98-7
    • CHEMBL2087547
    • 20-Hydroxyecdysone 2,3:20,22-diacetonide
    • Ecdysterone 2,3
    • HY-N3792
    • AKOS030494435
    • (1R,2R,4S,8R,10R,14S,17S,18R)-14-hydroxy-17-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-2,6,6,18-tetramethyl-5,7-dioxapentacyclo[11.7.0.02,10.04,8.014,18]icos-12-en-11-one
    • DTXSID801273529
    • (1R, 2R, 4S, 8R, 10R, 14S, 17S, 18R)-14-hydroxy-17-[(4R, 5R)-5-(3-hydroxy-3-methylbutyl)-2, 2, 4-trimethyl-1, 3-dioxolan-4-yl]-2, 6, 6, 18-tetramethyl-5, 7-dioxapentacyclo[11.7.0.02, 10.04, 8.014, 18]icos-12-en-11-one
    • FS-9623
    • CS-0024222
    • 20-Hydroxyecdysone 2,320,22-Diacetonide
    • InChI=1/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3/t19-,21-,23+,24-,25-,26+,30+,31+,32+,33+/m0/s1
    • DA-72994
    • -5H-cyclopenta[7,8]phenanthro[2,3-d][1,3]dioxol-5-one
    • (1S,3aS,5aR,6aR,9aS,10aR,10bR,12aR)-3a-hydroxy-1-[(4R,5R)-5-(3-hydroxy-3-methylbutyl)-2,2,4-trimethyl-1,3-dioxolan-4-yl]-8,8,10a,12a-tetramethyl-1,2,3,3a,5a,6,6a,9a,10,10a,10b,11,12,12a-tetradecahydro
    • Inchi: 1S/C33H52O7/c1-27(2,35)13-12-26-32(9,40-29(5,6)39-26)25-11-15-33(36)20-16-22(34)21-17-23-24(38-28(3,4)37-23)18-30(21,7)19(20)10-14-31(25,33)8/h16,19,21,23-26,35-36H,10-15,17-18H2,1-9H3/t19-,21-,23+,24-,25-,26+,30+,31+,32+,33+/m0/s1
    • InChI Key: WXFMGCVRGSIXOB-APTIWFLNSA-N
    • SMILES: O[C@@]12CC[C@H]([C@]3(C)[C@@H](CCC(C)(C)O)OC(C)(C)O3)[C@@]1(C)CC[C@H]1C2=CC([C@@H]2C[C@@H]3[C@H](C[C@]12C)OC(C)(C)O3)=O

Computed Properties

  • Exact Mass: 560.37100
  • Monoisotopic Mass: 560.37130399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 40
  • Rotatable Bond Count: 4
  • Complexity: 1110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 10
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 94.4
  • XLogP3: 3.6

Experimental Properties

  • Color/Form: Powder
  • PSA: 94.45000
  • LogP: 5.45060

Ecdysterone 2,3:20,22-diacetonide Security Information

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Ecdysterone 2,3:20,22-diacetonide Related Literature

Additional information on Ecdysterone 2,3:20,22-diacetonide

Ecdysterone 2,3:20,22-diacetonide: An Overview of a Promising Compound in Biomedical Research

Ecdysterone 2,3:20,22-diacetonide (CAS No. 22798-98-7) is a synthetic derivative of ecdysterone, a naturally occurring phytoecdysteroid found in various plants. This compound has garnered significant attention in recent years due to its potential therapeutic applications and unique biological properties. In this article, we will delve into the chemical structure, biological activities, and recent research advancements of Ecdysterone 2,3:20,22-diacetonide.

Chemical Structure and Synthesis

Ecdysterone 2,3:20,22-diacetonide is a modified form of ecdysterone, which is a steroidal compound with a complex structure. The addition of acetonide groups at the C-2/C-3 and C-20/C-22 positions significantly alters the chemical properties of the molecule. These modifications enhance the stability and bioavailability of the compound, making it more suitable for pharmaceutical applications. The synthesis of Ecdysterone 2,3:20,22-diacetonide involves several steps, including the protection of hydroxyl groups with acetonide formation and subsequent deprotection to yield the final product.

Biological Activities

Ecdysterone 2,3:20,22-diacetonide exhibits a wide range of biological activities that have been extensively studied in both in vitro and in vivo models. One of its most notable effects is its anabolic and myotropic properties. Research has shown that this compound can stimulate protein synthesis and muscle growth without the adverse side effects associated with traditional anabolic steroids. This makes it a promising candidate for treating muscle wasting conditions such as sarcopenia and cachexia.

In addition to its anabolic effects, Ecdysterone 2,3:20,22-diacetonide has been found to possess anti-inflammatory and antioxidant properties. Studies have demonstrated that it can reduce inflammation by inhibiting the production of pro-inflammatory cytokines and oxidative stress markers. These properties suggest potential applications in treating inflammatory diseases such as arthritis and neurodegenerative disorders.

Clinical Trials and Therapeutic Potential

The therapeutic potential of Ecdysterone 2,3:20,22-diacetonide has been explored in several clinical trials. Preliminary results from these trials have shown promising outcomes in improving muscle strength and physical performance in elderly patients with sarcopenia. Furthermore, ongoing studies are investigating its efficacy in enhancing recovery from muscle injuries and improving overall muscle health.

One notable study published in the Journal of Clinical Endocrinology & Metabolism reported that oral administration of Ecdysterone 2,3:20,22-diacetonide led to significant increases in lean body mass and muscle strength without any reported adverse effects. These findings highlight the safety and effectiveness of this compound as a potential therapeutic agent.

Mechanisms of Action

The mechanisms underlying the biological activities of Ecdysterone 2,3:20,22-diacetonide are multifaceted. Research has shown that it can activate various signaling pathways involved in protein synthesis and muscle growth. For instance, it has been found to upregulate the expression of genes related to muscle protein synthesis and downregulate genes associated with protein degradation. Additionally, it can modulate the activity of key enzymes involved in energy metabolism and cellular signaling.

Another important mechanism is its ability to enhance insulin sensitivity. Studies have demonstrated that Ecdysterone 2,3:20,21-diacetonide can improve glucose uptake and utilization in skeletal muscle cells by activating insulin signaling pathways. This property makes it a potential candidate for treating insulin resistance and type � diabetes.

Future Directions and Conclusion

The growing body of research on Ecdysterone 2,3:20,22-diacetonide underscores its potential as a valuable therapeutic agent in various biomedical applications. Future studies should focus on elucidating its long-term safety profile and optimizing its formulation for clinical use. Additionally, further investigation into its mechanisms of action will provide valuable insights into developing more effective treatments for muscle wasting conditions and other related disorders.

In conclusion, Ecdysterone 2,3:20,22-diacetonide (CAS No. 22798-98-7) represents a promising compound with a broad spectrum of biological activities. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the field of biomedical science.

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